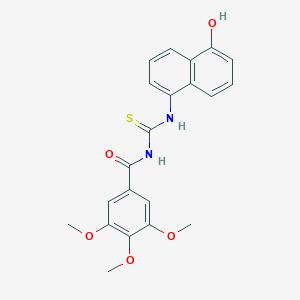
10,11-Dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid (DHPTC) is a synthetic derivative of the natural product picene. DHPTC has been synthesized and studied due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Properties
- The title compound, (+)-10,13-dioxo-2α,4aβ,6aα,6bβ,9,9,12aβ-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8aα,9,10,11,12,12a,12bα,13,14bα-eicosahydropicene-2β-carboxylic acid, aggregates through carboxyl-to-ketone hydrogen-bonding, forming chains that extend in a specific direction. This indicates potential applications in molecular assembly and crystal engineering due to its unique hydrogen bonding characteristics (Thompson, Lalancette, & Kikolski, 2006).
Synthesis and Molecular Structure
- A study on the synthesis of 7,10-dihydroxy-8(E)-octadecenoic acid describes a complex synthesis process involving multiple steps and reactions. This research can provide insights into the synthesis of similar complex molecules (Mhaskar & Subbarao, 1993).
Molecular Modeling and Anti-Cataract Potential
- Asiatic acid derivatives, such as 9- (methoxymethyl)-1,2,6a, 6b, 9,12a-hexamethyl-10,11-dioxo-1,2,3,4,4a,5,6,6a, 6b,7,8,8a, 9,10,11,12,12a, 12b,13,14b-icosahydropicene-4a carboxylic acid, have been studied for their potential as anti-cataract agents. This suggests potential therapeutic applications in ophthalmology (Fadila & Sanjaya, 2021).
Pharmaceutical Applications
- Research on organotin(IV) complexes constructed from similar compounds indicates potential in antibacterial and antitumor activities, hinting at possible applications in developing new drugs (Wu et al., 2009).
Chemical Synthesis and Structural Analysis
- Studies on synthetic ionophores and polyether carboxylic acids, involving similar molecular structures, suggest applications in ion transport and extraction, which could be relevant in biochemistry and material science (Yamaguchi et al., 1988).
Crystal Structure and Chemical Reactions
- Investigations into the crystal structure and reactions of compounds like 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradeca-n-acetic acid dihydroperchlorate provide insights into the structural dynamics and reactivity of such complex molecules (Chuiko et al., 1992).
Eigenschaften
CAS-Nummer |
129058-60-2 |
|---|---|
Produktname |
10,11-Dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid |
Molekularformel |
C6H6FN3O3 |
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
10,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C29H44O4/c1-16-9-12-29(25(32)33)14-13-27(5)20(23(29)17(16)2)7-8-22-26(4)15-21(30)24(31)18(3)19(26)10-11-28(22,27)6/h7,16,18-19,21-22,24,30-31H,8-15H2,1-6H3,(H,32,33) |
InChI-Schlüssel |
WLYRQWGKOGSNCG-UHFFFAOYSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5C)O)O)C)C)C2=C1C)C)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5C)O)O)C)C)C2=C1C)C)C(=O)O |
Synonyme |
2,3-dihydroxy-23-norursa-12,18-dien-28-oic acid 2,3-dihydroxy-24-norursa-12,18-dien-28-oic acid goreishic acid II goreishic acid III |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)
![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)

![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)


![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)
